2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs, such as the one , have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives, including “2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide”, can undergo a variety of chemical reactions . For instance, the Gewald reaction mentioned earlier is a common method for synthesizing aminothiophene derivatives .Physical And Chemical Properties Analysis
The molecular weight of “2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide” is 355.39. Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Antimicrobial and Antipathogenic Activity
Research on thiourea derivatives, which share functional group similarities with 2-Fluoro-N-(2-(3-(Thiophen-2-yl)ureido)phenyl)benzamide, demonstrates significant antimicrobial and antipathogenic activities. These compounds have been tested against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus, showing potential for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Antitumor Efficacy through Histone Deacetylase Inhibition
Benzamide derivatives, closely related in structure to the compound , have been explored for their antitumor properties. One study highlighted the antitumor efficacy of a benzamide derivative, MS-27-275, which acts by inhibiting histone deacetylase (HDA). This compound showed marked in vivo antitumor activity against human tumors, suggesting the potential of similar compounds for cancer treatment (Saito et al., 1999).
Development in Medicinal Chemistry
Fluorination of organic molecules is a key strategy in medicinal chemistry to enhance the properties of pharmaceuticals, including their metabolic stability, lipophilicity, and bioavailability. Studies on fluorinated benzamides and thioureas have shown a variety of biological activities, including antifungal, antibacterial, and antitumor properties. This underscores the importance of such modifications in the development of new therapeutics (Carmellino et al., 1994).
Novel Receptor Ligands and Pharmacological Evaluation
Another aspect of scientific research applications involves the synthesis and pharmacological evaluation of compounds for receptor targeting. For instance, fluorinated derivatives have been explored as selective ligands for specific receptors, which could lead to the development of targeted therapeutics for various diseases, including insomnia and neurological disorders (Mesangeau et al., 2011).
Future Directions
Thiophene-based analogs, such as “2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide”, continue to be a focus of research due to their potential as biologically active compounds . Future research may explore new synthesis methods, potential applications, and the biological effects of these compounds.
properties
IUPAC Name |
2-fluoro-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-13-7-2-1-6-12(13)17(23)20-14-8-3-4-9-15(14)21-18(24)22-16-10-5-11-25-16/h1-11H,(H,20,23)(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYCWVAHBPACD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide |
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